molecular formula C25H22ClN3O5 B12987932 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide

2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide

Cat. No.: B12987932
M. Wt: 479.9 g/mol
InChI Key: PUHPJNLKIBESSU-UHFFFAOYSA-N
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Description

2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of functional groups: Amino, cyano, and methoxy groups can be introduced through nucleophilic substitution or other suitable reactions.

    Coupling reactions: The final step may involve coupling the chromen derivative with 3-chlorophenyl acetamide using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale with consistent results.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to receptors or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide: can be compared with other chromen derivatives that have similar structures and biological activities.

Uniqueness

    Structural uniqueness: The presence of specific functional groups and the overall molecular architecture.

    Biological activity: Unique interactions with biological targets that differentiate it from other compounds.

Biological Activity

The compound 2-(4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide is a complex organic molecule with intriguing potential in medicinal chemistry. Its unique structure comprises a chromene core and various functional groups that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H27ClN3O5C_{27}H_{27}ClN_{3}O_{5}, with a molar mass of approximately 473.49 g/mol. The presence of functional groups such as amino, cyano, and methoxyphenoxy enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that compounds related to this structure exhibit a variety of biological activities:

  • Anticancer Activity :
    • Compounds similar to this one have shown promising results in inhibiting cancer cell growth. For instance, derivatives of 2-amino-3-cyanochromenes were tested for their efficacy against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. These derivatives demonstrated higher activity than standard chemotherapeutics like cisplatin and topotecan .
  • Antifungal Activity :
    • The compound's structural analogs have also been evaluated for antifungal properties against various Candida species. In vitro studies revealed that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to fluconazole, suggesting potential as antifungal agents .
  • Enzyme Inhibition :
    • The mechanism of action likely involves interaction with key enzymes such as DNA topoisomerase and cytochrome P450 enzymes (CYP51). Molecular docking studies indicate favorable binding interactions with these targets, which are crucial in cancer proliferation and fungal growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound may inhibit enzymes by binding to their active sites, thereby disrupting their function. For example, it has been shown to interact effectively with topoisomerase IB and CYP51, critical enzymes in DNA replication and sterol biosynthesis, respectively .
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies

Several studies have highlighted the potential of related compounds:

  • Study on Anticancer Efficacy :
    • A study evaluating a series of 2-amino-3-cyanochromenes demonstrated significant cytotoxicity against PC-3 cells, with some compounds exhibiting better efficacy than established drugs like topotecan .
  • Antifungal Assessment :
    • Another investigation assessed the antifungal activity against six strains of Candida spp., revealing that certain derivatives had MIC values lower than those of fluconazole .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityReference
2-Amino-3-cyanochromenoneAnticancer
7-HydroxycoumarinAntioxidant
4-MethylumbelliferoneAnti-inflammatory
2-Amino-3-cyano-4H-chromenesAntifungal

Properties

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C25H22ClN3O5/c1-32-21-10-14(23-17(12-27)25(28)34-20-7-3-6-18(30)24(20)23)8-9-19(21)33-13-22(31)29-16-5-2-4-15(26)11-16/h2,4-5,8-11,23H,3,6-7,13,28H2,1H3,(H,29,31)

InChI Key

PUHPJNLKIBESSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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